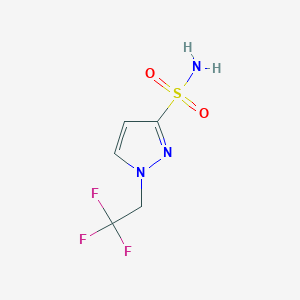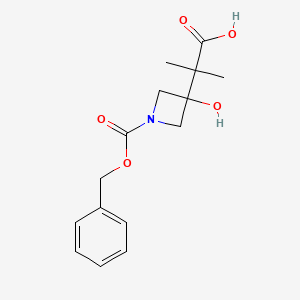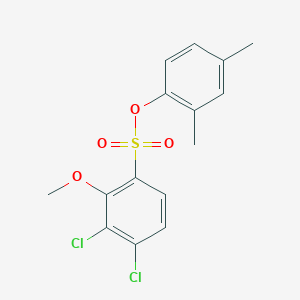
2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate is a chemical compound with the molecular formula C15H14Cl2O4S . The average mass of this compound is 361.240 Da, and the monoisotopic mass is 359.998993 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 4 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction Studies : Research conducted by McGuire and Peters (2016) explored the electrochemical reduction of methoxychlor, a compound structurally related to 2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate, at carbon and silver cathodes in dimethylformamide. This study is significant in understanding the electrochemical behaviors of similar complex organic compounds (McGuire & Peters, 2016).
Catalysis in Azo Coupling Reactions : Iwamoto et al. (1993) investigated the role of sodium arenesulfonates in the phase-transfer catalysis of azo coupling reactions. This research provides insights into the mechanisms and efficiency of reactions involving compounds like this compound in the presence of various catalysts (Iwamoto et al., 1993).
Biodesulfurization in Microbial Strains : Chen et al. (2009) discussed the methoxylation pathway in the biodesulfurization of model organosulfur compounds by Mycobacterium sp., highlighting the microbial transformation of compounds structurally similar to this compound (Chen et al., 2009).
Studies in Organic Synthesis and Catalysis : Shashidhar et al. (1997) explored the methanolysis of ortho- and para-formylbenzenesulfonates, which are related to this compound, demonstrating the role of intramolecular nucleophilic catalysis in these processes (Shashidhar et al., 1997).
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-4-6-12(10(2)8-9)21-22(18,19)13-7-5-11(16)14(17)15(13)20-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRACLSVRMWGXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2917595.png)
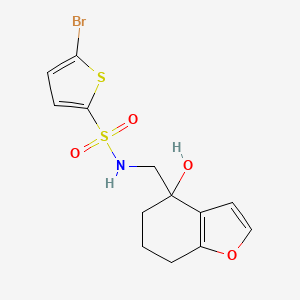
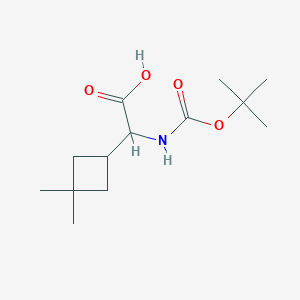
![3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2917598.png)
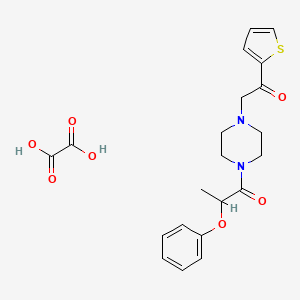
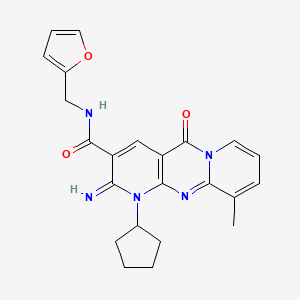
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2917603.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917606.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2917608.png)
![1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea](/img/structure/B2917610.png)
